molecular formula C10H11F3N2 B12366984 3-Phenyl-5-(trifluoromethyl)pyrazolidine

3-Phenyl-5-(trifluoromethyl)pyrazolidine

Cat. No.: B12366984
M. Wt: 216.20 g/mol
InChI Key: RCSYRBXMCSAUKR-UHFFFAOYSA-N
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Description

3-Phenyl-5-(trifluoromethyl)pyrazolidine is a heterocyclic compound featuring a pyrazolidine ring substituted with a phenyl group and a trifluoromethyl group. This compound belongs to the class of pyrazolidines, which are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(trifluoromethyl)pyrazolidine typically involves the reaction of phenylhydrazine with trifluoromethyl ketones under acidic or basic conditions. One common method includes the cyclization of phenylhydrazine with 1,1,1-trifluoroacetone in the presence of a catalyst such as acetic acid or sulfuric acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(trifluoromethyl)pyrazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolidinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Phenyl-5-(trifluoromethyl)pyrazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(trifluoromethyl)pyrazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to the compound’s binding affinity and specificity for certain receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-(trifluoromethyl)pyrazolidine is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for various applications in research and industry .

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

3-phenyl-5-(trifluoromethyl)pyrazolidine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-5,8-9,14-15H,6H2

InChI Key

RCSYRBXMCSAUKR-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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